Cyclosulfamuron

Vue d'ensemble

Description

Cyclosulfamuron is a herbicide primarily used to control a variety of dicotyledonous and sedge weeds in cereals and rice. It is known for its low aqueous solubility, volatility, and slight mobility, which means it is not generally persistent in soil systems. This compound has a low mammalian toxicity but is moderately toxic to most aquatic species, birds, honeybees, and earthworms .

Applications De Recherche Scientifique

Cyclosulfamuron has several scientific research applications:

Chemistry: Used as a reference standard in analytical studies to optimize chromatographic conditions and mass spectrometric parameters.

Biology: Studied for its effects on plant physiology, particularly its role in inhibiting acetohydroxyacid synthase, an enzyme crucial for the synthesis of branched-chain amino acids.

Medicine: Investigated for its potential use in developing new herbicidal drugs with low mammalian toxicity.

Industry: Utilized in agriculture for weed control in cereals and rice, ensuring crop safety and yield

Mécanisme D'action

Target of Action

Cyclosulfamuron primarily targets the enzyme Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS) . This enzyme is responsible for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine .

Mode of Action

This compound acts as a potent inhibitor of ALS . By inhibiting this enzyme, it disrupts the synthesis of the branched-chain amino acids . This disruption subsequently leads to the cessation of protein synthesis, which in turn interferes with DNA synthesis and cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids . The inhibition of ALS disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency then disrupts protein synthesis, DNA synthesis, and cell division .

Pharmacokinetics

This compound has a low aqueous solubility and is volatile .

Result of Action

The disruption of protein synthesis and DNA synthesis caused by this compound leads to the cessation of cell division . This cessation of cell division results in the death of the plant . This compound is readily absorbed by plant roots and foliage and is translocated through the plant . Complete death of the plant may take several weeks, depending on environmental conditions .

Action Environment

This compound is used as a herbicide in cereal and rice crops . Its action, efficacy, and stability can be influenced by environmental factors such as soil type, temperature, and moisture . For example, it has been shown to have greatest efficacy when applied post-emergence in the late spring . It can be used on transplanted and direct-seeded rice . In field trials, this compound has shown good crop safety, although spring barley is less tolerant of post-emergence applications than pre-emergence applications .

Analyse Biochimique

Biochemical Properties

Cyclosulfamuron acts as a potent inhibitor of the enzyme acetohydroxyacid synthase (AHAS) . AHAS is responsible for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine . By inhibiting this enzyme, this compound disrupts protein synthesis and halts cell division, leading to plant death .

Cellular Effects

The primary cellular effect of this compound is the disruption of protein synthesis, which leads to the cessation of cell division . This disruption is caused by the inhibition of the AHAS enzyme, which prevents the synthesis of certain essential amino acids . The result is a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the AHAS enzyme, inhibiting its function . This inhibition prevents the synthesis of branched-chain amino acids, disrupting protein synthesis and halting cell division

Temporal Effects in Laboratory Settings

It is known that this compound is not generally persistent in soil systems .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound dosage in animal models. As a herbicide, this compound is primarily studied in the context of plant biology .

Metabolic Pathways

This compound’s primary metabolic pathway involves its interaction with the AHAS enzyme . By inhibiting this enzyme, this compound disrupts the metabolic pathway responsible for the synthesis of branched-chain amino acids .

Transport and Distribution

This compound is readily absorbed by plant roots and foliage and is translocated throughout the plant

Subcellular Localization

Given its mode of action, it is likely that this compound localizes to the sites of AHAS enzyme activity within the cell .

Méthodes De Préparation

Cyclosulfamuron is synthesized through a series of chemical reactions starting from 2-amino-4,6-dimethoxypyrimidine. The synthetic route involves the reaction of 2-amino-4,6-dimethoxypyrimidine with chlorosulfonylisocyanate at 0°C, followed by a reaction with 2-aminophenyl cyclopropyl ketone and triethylamine. This method yields approximately 70% of the desired herbicide . Industrial production methods involve similar steps but are optimized for large-scale synthesis.

Analyse Des Réactions Chimiques

Cyclosulfamuron undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonylurea moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonylureas .

Comparaison Avec Des Composés Similaires

Cyclosulfamuron belongs to the sulfonylurea class of herbicides. Similar compounds include:

- Chlorimuron-ethyl

- Bensulfuron-methyl

- Imazosulfuron

- Azimsulfuron

Compared to these compounds, this compound is unique due to its specific molecular structure, which includes a cyclopropylcarbonyl group. This structural feature contributes to its distinct herbicidal activity and selectivity in controlling a wide range of weeds .

Propriétés

IUPAC Name |

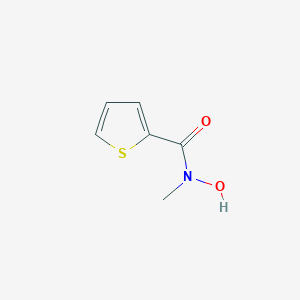

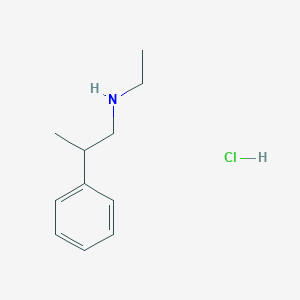

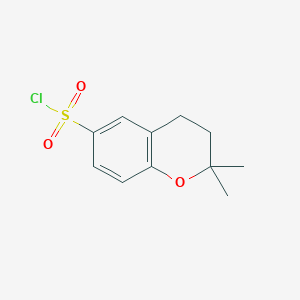

1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S/c1-27-13-9-14(28-2)19-16(18-13)20-17(24)22-29(25,26)21-12-6-4-3-5-11(12)15(23)10-7-8-10/h3-6,9-10,21H,7-8H2,1-2H3,(H2,18,19,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSLKOLYLQSJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=CC=C2C(=O)C3CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057966 | |

| Record name | Cyclosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136849-15-5 | |

| Record name | Cyclosulfamuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136849-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclosulfamuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-[[[2-(cyclopropylcarbonyl)phenyl]amino]sulfonyl]-N'-(4,6-dimethoxy-2-pyrimidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOSULFAMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES7P65KBV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of cyclosulfamuron?

A1: this compound is a pyrimidinylsulfonylurea herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS) [, , , , ].

Q2: How does ALS inhibition affect plants?

A2: ALS is a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for plant growth and development [, ]. Inhibiting ALS disrupts BCAA production, ultimately leading to plant death [, ].

Q3: What are the visible effects of this compound on susceptible plants?

A3: this compound treatment causes growth inhibition in susceptible plants, particularly noticeable in root elongation, and ultimately leads to plant death [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H19N5O6S, and its molecular weight is 405.43 g/mol [].

Q5: What is the spatial arrangement of the chemical groups in this compound?

A5: X-ray crystallography studies reveal that this compound adopts a conformation where the central benzene ring is nearly perpendicular to both the cyclopropyl and pyrimidinyl rings [].

Q6: How does the structure of this compound contribute to its herbicidal activity?

A6: While specific SAR studies are not detailed in the provided papers, this compound's structure, containing a sulfonylurea bridge connecting a pyrimidine ring and a substituted phenyl ring, is characteristic of ALS-inhibiting herbicides [, ]. The cyclopropylcarbonyl group likely plays a role in its specific binding interactions with the ALS enzyme [].

Q7: Is this compound stable in different environmental conditions?

A7: Studies show that this compound degrades relatively quickly in both soil and water, indicating limited persistence in the environment []. This suggests susceptibility to degradation under certain environmental conditions.

Q8: What formulations of this compound are available?

A8: this compound is formulated as an emulsifiable concentrate (EC), a suspension concentrate (SC), granules, and a spreading oil formulation [, , ].

Q9: Is there evidence of weed resistance to this compound?

A9: Yes, studies have identified resistant biotypes of various weed species, including Monochoria vaginalis, Cyperus difformis, Scirpus mucronatus, and Sagittaria pigmaea, that exhibit reduced susceptibility to this compound [, , , , , ].

Q10: What is the primary mechanism of resistance to this compound?

A10: The main resistance mechanism is attributed to mutations in the ALS enzyme, particularly at the Pro197 amino acid position [, ]. This alteration reduces the herbicide's binding affinity and inhibitory effect on ALS, leading to resistance.

Q11: Do resistant weeds exhibit cross-resistance to other herbicides?

A11: Yes, cross-resistance to other ALS-inhibiting herbicides, particularly sulfonylureas (SUs), has been widely observed in this compound-resistant biotypes [, , , , , , ].

Q12: Are there alternative herbicides to control resistant weeds?

A12: Research suggests that non-ALS inhibiting herbicides, such as oxadiazon, butachlor, pretilachlor, fentrazamide, pyrazolate, and thiobencarb, can effectively control this compound-resistant weeds [, , , , ]. Additionally, certain herbicide mixtures have shown efficacy against resistant biotypes [, ].

Q13: How are this compound residues measured in environmental and crop samples?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet absorption detection is commonly employed to quantify this compound residues in various matrices, including soil, water, rice grain, and straw [, , ]. This method offers sensitivity and accuracy in determining trace amounts of this compound.

Q14: What extraction and cleanup procedures are employed in this compound residue analysis?

A15: this compound is typically extracted from soil and rice samples using a combination of solvents like acetone, methanol, and aqueous Na2HPO4 []. Cleanup procedures often involve liquid-liquid partitioning, Florisil column chromatography, and solid-phase extraction (SPE) to remove interfering compounds [, ].

Q15: How persistent is this compound in the environment?

A16: this compound exhibits relatively rapid dissipation in paddy soil and water []. Half-lives ranged from 14 to 30 days in soil and 10 days in water, indicating its limited persistence and suggesting a lower potential for long-term environmental accumulation compared to more persistent herbicides [].

Q16: Does this compound leach through the soil profile?

A17: Leaching studies demonstrate that this compound displays limited mobility in soil []. It primarily remains in the top soil layer and does not readily leach to deeper depths, minimizing potential groundwater contamination [].

Q17: What are the implications of this compound's dissipation and mobility on non-target organisms?

A18: The rapid dissipation and restricted mobility of this compound in paddy environments suggest a lower likelihood of significant residues being transported to non-target areas []. This reduces the potential risk of exposure and adverse effects on non-target organisms compared to herbicides with higher persistence and mobility.

Q18: Are there alternative herbicides for rice production that provide similar weed control efficacy as this compound?

A19: Research suggests several alternative herbicides and herbicide mixtures can effectively control the same weed spectrum as this compound in rice production [, , , , , , , , ]. Some examples include oxadiazon, butachlor, pretilachlor, fentrazamide, pyrazolate, thiobencarb, and various SU herbicide-based mixtures.

Q19: When was this compound introduced as a herbicide?

A20: While a specific introduction date isn't provided in the papers, this compound is described as a "relatively new compound" in a study from 2002, suggesting it emerged as a herbicide in the late 1990s or early 2000s [].

Q20: How has research on this compound resistance contributed to a broader understanding of herbicide resistance mechanisms?

A21: Studies on this compound resistance have advanced our understanding of how ALS enzyme mutations, particularly at specific amino acid positions, contribute to herbicide resistance in weeds [, , , , , , , ]. These findings have implications for developing strategies to manage herbicide resistance in general and for designing new herbicides less prone to resistance development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)

![1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE]](/img/structure/B145518.png)